5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid
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Overview
Description
5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid: is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-4-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction is often catalyzed by transition metals such as palladium or copper to enhance the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique chemical properties impart desirable characteristics such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism by which 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid exerts its effects is primarily through its interaction with molecular targets via its functional groups. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes . The chlorine and fluorine atoms can form halogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. For instance, the presence of both chlorine and fluorine atoms in the ortho and para positions relative to the carboxylic acid group enhances its reactivity and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNRVDMTDZDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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